1-(3-Hydroxy-2-nitrophenyl)ethanone
Overview
Description
1-(3-Hydroxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone can be achieved through several methodsThe reaction typically requires the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions . Another method involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride . Industrial production methods may vary, but they generally involve similar reaction conditions with optimized parameters for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Hydroxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Condensation: The ethanone group can participate in condensation reactions with aldehydes or ketones to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-hydroxy-2-aminophenyl)ethanone, while oxidation of the hydroxy group results in 1-(3-oxo-2-nitrophenyl)ethanone.
Scientific Research Applications
1-(3-Hydroxy-2-nitrophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-2-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to undergo electrophilic and nucleophilic reactions also contributes to its diverse range of activities.
Comparison with Similar Compounds
1-(3-Hydroxy-2-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxy-3-nitrophenyl)ethanone: This compound has a similar structure but with the hydroxy and nitro groups in different positions.
3’-Hydroxy-2’-nitroacetophenone: Another closely related compound with similar functional groups but different spatial arrangement, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-(3-hydroxy-2-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(11)8(6)9(12)13/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNKOXMJWOAKKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469796 | |
Record name | 1-(3-Hydroxy-2-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53967-72-9 | |
Record name | 1-(3-Hydroxy-2-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.